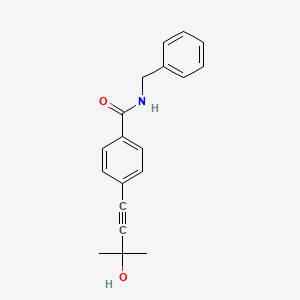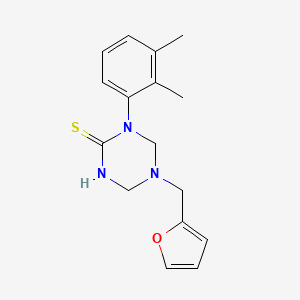
1-(2,3-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,5-triazinane derivatives often involves the condensation of thiourea with formaldehyde and various amines, offering a straightforward route to a wide array of substituted triazinanes. For example, a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones has been prepared from the condensation of aromatic amines with thiourea and formaldehyde in a one-step procedure, demonstrating the efficiency and versatility of this synthetic approach (Zhang, Wang, & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of triazinane derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Studies on similar compounds, such as 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione, reveal detailed structural features, including the presence of hydrogen bonds and specific molecular conformations that influence the compound's properties and reactivity (Shajari et al., 2015).
Chemical Reactions and Properties
1,3,5-Triazinane derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions with dichlorodimethyltin(IV) yield complexes with specific coordination spheres, indicative of the reactive sites and potential for forming diverse chemical species (López-Torres, Mendiola, & Pastor, 2003).
Physical Properties Analysis
The physical properties of 1,3,5-triazinane derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. Investigations into compounds like 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione provide valuable data on these aspects, facilitating the prediction and optimization of the compound's performance in intended applications (Shajari et al., 2015).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-5-3-7-15(13(12)2)19-11-18(10-17-16(19)21)9-14-6-4-8-20-14/h3-8H,9-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVRPVNTZKEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CN(CNC2=S)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

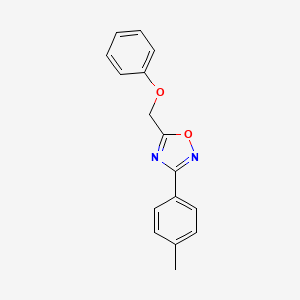
![7-methoxy-3-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5625276.png)
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5625297.png)
![(3aR*,6aR*)-2-acetyl-5-(9H-fluoren-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625308.png)
![3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5625314.png)
![1-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)acetyl]piperazine](/img/structure/B5625320.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625331.png)
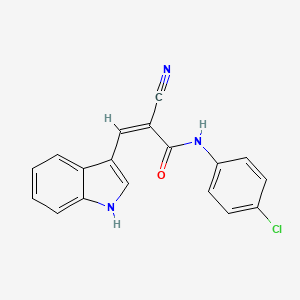
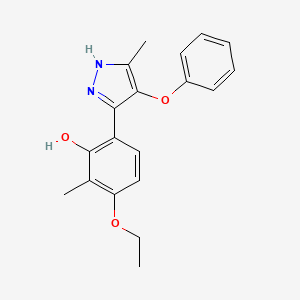
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzonitrile](/img/structure/B5625358.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5625364.png)
![(3aR*,7aS*)-2-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5625372.png)
![ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5625378.png)
